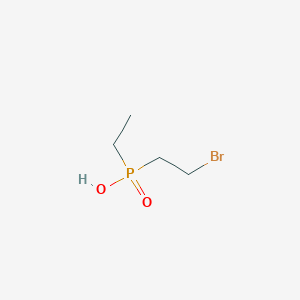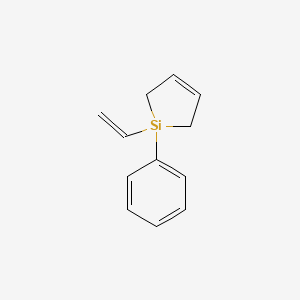
1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole is a chemical compound known for its unique structural properties and potential applications in various fields. It is a member of the silole family, which is characterized by a five-membered ring containing silicon. The presence of both ethenyl and phenyl groups attached to the silole ring imparts distinct chemical and physical properties to this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-1-phenyl-2,5-dihydro-1H-silole typically involves the hydrosilylation of alkynylphenylsilanes. This process can be initiated using a silyl cation as a chain carrier. For instance, diorganyl [2-(trimethylsilylethynyl)phenyl]silanes can be treated with trityl tetrakis(pentafluorophenyl)borate (TPFPB) in benzene to afford the corresponding benzosiloles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydrosilylation reactions under controlled conditions to ensure high yield and purity. The use of transition metal catalysts and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silole oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Substitution reactions can occur at the phenyl ring or the silicon atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Silole oxides.
Reduction: Ethyl-substituted siloles.
Substitution: Halogenated siloles.
Aplicaciones Científicas De Investigación
1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential use in bioimaging and biosensing due to their fluorescence properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 1-ethenyl-1-phenyl-2,5-dihydro-1H-silole involves its interaction with molecular targets through its silicon-containing ring structure. The low-lying LUMOs (Lowest Unoccupied Molecular Orbitals) of siloles, resulting from the interaction between the σ* orbital of the silylene moiety and the π* orbital of the butadiene moiety, play a crucial role in its photophysical properties
Comparación Con Compuestos Similares
- 1,2-Ethanediol, 1-phenyl-
- 1H-Pyrrole, 2,5-dihydro-
- 1-ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one
Comparison: 1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole stands out due to its unique silicon-containing ring structure, which imparts distinct photophysical properties compared to other similar compounds. For instance, while 1,2-ethanediol, 1-phenyl- is primarily used in organic synthesis, this compound is notable for its applications in optoelectronics and material science .
Propiedades
Número CAS |
50694-32-1 |
|---|---|
Fórmula molecular |
C12H14Si |
Peso molecular |
186.32 g/mol |
Nombre IUPAC |
1-ethenyl-1-phenyl-2,5-dihydrosilole |
InChI |
InChI=1S/C12H14Si/c1-2-13(10-6-7-11-13)12-8-4-3-5-9-12/h2-9H,1,10-11H2 |
Clave InChI |
VKASXOWNUAKPAO-UHFFFAOYSA-N |
SMILES canónico |
C=C[Si]1(CC=CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


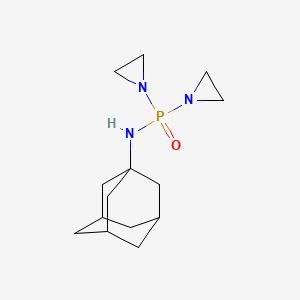


![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
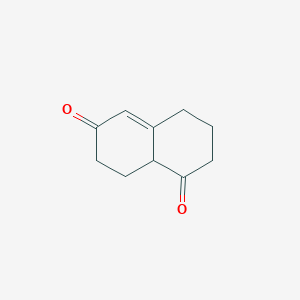
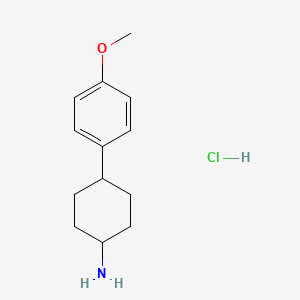
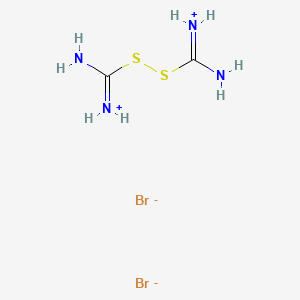
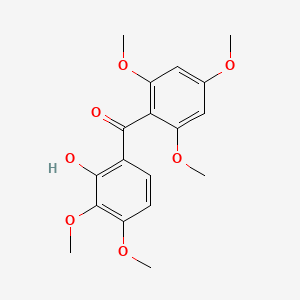
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)

